2,2-Difluorosuccinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

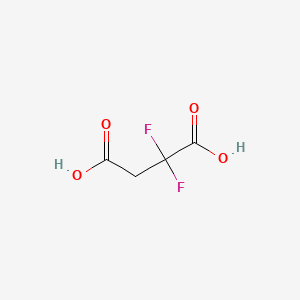

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-difluorobutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F2O4/c5-4(6,3(9)10)1-2(7)8/h1H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYLFHISLYSHWRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)C(C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20216702 | |

| Record name | 2,2-Difluorobutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

665-31-6 | |

| Record name | 2,2-Difluorobutanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=665-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Difluorosuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000665316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Difluorobutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20216702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-difluorosuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2,2-Difluorosuccinic Acid (CAS: 665-31-6) for Advanced Research and Development

This document provides an in-depth technical overview of 2,2-Difluorosuccinic acid, a valuable fluorinated building block for researchers, chemists, and professionals in drug development. The strategic incorporation of gem-difluoro groups into organic molecules is a proven method for modulating the physicochemical and pharmacokinetic properties of active pharmaceutical ingredients (APIs). Understanding the core characteristics, reactivity, and handling of this reagent is paramount for its effective application.

Core Chemical Identity and Properties

This compound, registered under CAS number 665-31-6, is a dicarboxylic acid featuring a difluoromethylene unit adjacent to one of the carboxyl groups.[1] This structural motif imparts unique electronic properties that are highly sought after in medicinal chemistry and materials science.

The fundamental properties of this compound are summarized below. It is important to note the variability in reported values for properties like boiling point and density, which can depend on experimental conditions and purity.

| Property | Value | Source(s) |

| CAS Number | 665-31-6 | [2][3][4] |

| Molecular Formula | C₄H₄F₂O₄ | [1][2] |

| Molecular Weight | 154.07 g/mol | [3][4] |

| IUPAC Name | 2,2-difluorobutanedioic acid | [1][5] |

| Appearance | Off-white solid/powder | [6] |

| Melting Point | 144-145 °C | [2][5] |

| Boiling Point | 227.5 ± 35.0 °C at 760 mmHg | [2] |

| Density | 1.6 - 2.05 g/cm³ | [2][4] |

| Water Solubility | Soluble | [2][6][7] |

| pKa (Predicted) | 0.33 ± 0.28 | [6] |

Synthesis and Key Reactions

While various proprietary methods exist for the synthesis of this compound, a common strategy in organofluorine chemistry involves the direct fluorination of a suitable precursor, such as a 1,3-dicarbonyl compound.[8] These reactions often utilize electrophilic fluorinating agents.

A well-documented and highly relevant reaction of this compound is its conversion to the corresponding anhydride. This anhydride is a crucial intermediate for creating ester and amide derivatives, further expanding its synthetic utility.

Experimental Protocol: Synthesis of 2,2-Difluorosuccinic Anhydride[10]

This protocol describes the dehydration of the diacid to its anhydride, a fundamental transformation for this class of compounds. The choice of trifluoroacetic anhydride as the dehydrating agent is causal; it is exceptionally powerful and the resulting trifluoroacetic acid byproduct is highly volatile, simplifying purification.

Materials:

-

This compound (120 g, 0.78 moles)

-

Trifluoroacetic anhydride (540 mL)

-

Carbon tetrachloride (for stripping)

-

Petroleum ether

-

Reaction flask equipped with a reflux condenser and Vigreux column

Procedure:

-

Combine this compound and trifluoroacetic anhydride in a suitable reaction flask.

-

Heat the mixture to reflux using a heating bath set to 80 °C. Maintain reflux for 2 hours.

-

After the reaction is complete, arrange the apparatus for distillation using a short Vigreux column. Distill off the bulk of the trifluoroacetic acid.

-

Remove the final traces of volatile byproducts under vacuum (12 mm Hg, 50 °C).

-

To ensure complete removal, strip the residue twice with carbon tetrachloride under vacuum.

-

The resulting oily residue should be induced to crystallize by scratching with a glass rod in the presence of petroleum ether.

-

Filter the resulting solid and wash thoroughly with petroleum ether to yield the final product, 2,2-difluorosuccinic anhydride (Expected yield: ~92%).

Caption: Workflow for the synthesis of 2,2-difluorosuccinic anhydride.

Applications in Drug Development and Organic Synthesis

The true value of this compound lies in its role as a versatile intermediate.[2] The gem-difluoromethylene group is a bioisostere of a carbonyl group, an ether oxygen, or a methylene group, but with profoundly different electronic and metabolic properties.

Key Applications:

-

Metabolic Stability: The C-F bond is exceptionally strong, making the difluoromethylene unit resistant to oxidative metabolism by cytochrome P450 enzymes. Incorporating this moiety can significantly increase the half-life of a drug candidate.[8]

-

Lipophilicity and Bioavailability: Fluorine is highly electronegative yet the CF2 group can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve bioavailability.[8]

-

Conformational Control: The steric and electronic demands of the CF2 group can lock the molecule into a specific, biologically active conformation, improving binding affinity to its target.

-

pKa Modulation: The strong electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of adjacent functional groups, including the carboxylic acids in the parent molecule. This can be exploited to tune the ionization state of a drug at physiological pH, impacting solubility and receptor interaction.

-

Specific Precursor: It is a documented precursor in the synthesis of fluorofumaric acid and is also utilized in enolate alkylation reactions.[7]

Caption: Role of this compound as a molecular building block.

Analytical Characterization: Expected Spectral Data

Verifying the identity and purity of this compound is critical. While a certificate of analysis should always be consulted, the following are the expected spectral characteristics based on its structure.[9]

-

¹H NMR: The spectrum will be relatively simple. Expect a singlet corresponding to the two protons of the CH₂ group. A second, broad singlet at a downfield chemical shift will represent the two acidic protons of the carboxylic acid groups.

-

¹³C NMR: Four distinct signals are expected: two for the non-equivalent carboxylic acid carbons (C=O), one for the methylene carbon (-CH₂-), and one for the difluoromethylene carbon (-CF₂-). The signal for the -CF₂- carbon will be split into a triplet due to one-bond coupling with the two fluorine atoms.[10]

-

¹⁹F NMR: A single resonance is expected, as the two fluorine atoms are chemically equivalent.

-

Infrared (IR) Spectroscopy: The spectrum will be characterized by a very broad absorption band in the 2500-3300 cm⁻¹ region, typical of the O-H stretching of a carboxylic acid dimer. A sharp, strong absorption around 1700-1730 cm⁻¹ will correspond to the C=O stretch. Additionally, strong C-F stretching bands will be visible, typically in the 1000-1200 cm⁻¹ region.[9]

-

Mass Spectrometry (MS): The molecular ion peak (M+) should be observable. Common fragmentation patterns would include the loss of water (M-18), the loss of a carboxyl group (M-45), and other fragments characteristic of dicarboxylic acids.[9]

Safety, Handling, and Storage

As a corrosive substance, proper handling of this compound is mandatory to ensure laboratory safety.

-

Hazard Identification: The compound is classified with the GHS hazard statement H314, indicating that it causes severe skin burns and eye damage.[1][2][11] Some suppliers also list H319, causes serious eye irritation.[1] The signal word is Danger .[1][2]

-

Handling:

-

Storage:

-

First Aid:

-

In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.

-

In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Seek immediate medical attention for any exposure.

-

References

- 1. This compound | C4H4F2O4 | CID 69581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound|lookchem [lookchem.com]

- 4. CAS # 665-31-6, this compound - chemBlink [chemblink.com]

- 5. chem-casts.com [chem-casts.com]

- 6. This compound CAS#: 665-31-6 [m.chemicalbook.com]

- 7. This compound, 94% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]

- 9. lehigh.edu [lehigh.edu]

- 10. mdpi.com [mdpi.com]

- 11. chemical-label.com [chemical-label.com]

Spectroscopic Profile of 2,2-Difluorosuccinic Acid: A Technical Guide

Introduction: The Significance of Fluorinated Succinic Acid Analogs

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has emerged as a paramount tool for modulating physicochemical and biological properties. 2,2-Difluorosuccinic acid (CAS 665-31-6), a gem-difluorinated analog of the Krebs cycle intermediate succinic acid, represents a fascinating case study in this arena. Its unique stereoelectronic properties, stemming from the presence of two electron-withdrawing fluorine atoms on the same carbon, are anticipated to significantly influence its acidity, conformational preferences, and metabolic stability. This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, offering insights for researchers engaged in the synthesis, characterization, and application of fluorinated building blocks. While a complete set of publicly available experimental spectra is not fully accessible, this guide will leverage known data, theoretical principles, and comparative analysis with related structures to provide a robust interpretation of its spectroscopic signature.

Molecular Structure and Key Features

This compound possesses the molecular formula C₄H₄F₂O₄ and a molecular weight of approximately 154.07 g/mol .[1][2] The presence of the difluoromethylene group adjacent to a carboxylic acid and a methylene group introduces significant electronic and steric perturbations compared to its non-fluorinated counterpart.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of fluorinated organic molecules. The presence of ¹H, ¹³C, and ¹⁹F nuclei in this compound provides a wealth of information regarding its connectivity and spatial arrangement.

¹H NMR Spectroscopy: Predicted Spectrum and Interpretation

Expected Chemical Shifts and Multiplicities:

| Predicted Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) |

| -CH₂- | 3.0 - 3.5 | Triplet (t) | ³JHF ≈ 15-20 Hz |

| -COOH | > 10 | Broad Singlet (br s) | - |

Causality Behind Predictions:

-

Methylene Protons (-CH₂-): The electron-withdrawing effect of the adjacent difluorinated carbon and the distant carboxylic acid group will deshield these protons, shifting their resonance downfield compared to succinic acid (which appears around 2.6 ppm). The most significant feature will be the coupling to the two equivalent fluorine atoms on the adjacent carbon. This will result in a triplet due to n+1 coupling (where n=2 for the two fluorine atoms), with a typical three-bond H-F coupling constant (³JHF) in the range of 15-20 Hz.

-

Carboxylic Acid Protons (-COOH): The acidic protons of the carboxylic acid groups are expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm. The exact chemical shift will be highly dependent on the solvent and concentration due to hydrogen bonding and exchange.

¹³C NMR Spectroscopy: Predicted Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show three distinct carbon signals. The chemical shifts and multiplicities will be significantly influenced by the attached fluorine atoms.

Expected Chemical Shifts and Multiplicities:

| Predicted Carbon Environment | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (Hz) |

| -C F₂- | 110 - 120 | Triplet (t) | ¹JCF ≈ 240-260 Hz |

| -C H₂- | 35 - 45 | Triplet (t) | ²JCF ≈ 20-30 Hz |

| -C OOH (adjacent to -CH₂-) | 170 - 175 | Singlet (s) | - |

| -C OOH (adjacent to -CF₂-) | 165 - 170 | Triplet (t) | ²JCF ≈ 25-35 Hz |

Causality Behind Predictions:

-

Difluorinated Carbon (-CF₂-): This carbon will experience a large downfield shift due to the electronegativity of the two attached fluorine atoms. The signal will be split into a triplet due to the one-bond coupling to the two fluorine atoms (¹JCF), which is typically very large.

-

Methylene Carbon (-CH₂-): This carbon will be deshielded by the adjacent carboxylic acid group. It will also exhibit coupling to the two fluorine atoms on the neighboring carbon, resulting in a triplet with a smaller two-bond coupling constant (²JCF).

-

Carboxyl Carbons (-COOH): The two carboxylic acid carbons are chemically non-equivalent. The carbon adjacent to the -CF₂- group is expected to show a two-bond C-F coupling, appearing as a triplet. The carboxyl carbon adjacent to the -CH₂- group will likely appear as a singlet, as three-bond C-F coupling is often not resolved. The electron-withdrawing fluorine atoms may slightly shield the adjacent carboxyl carbon relative to the other.

¹⁹F NMR Spectroscopy: Available Data and Interpretation

A ¹⁹F NMR spectrum for this compound is available through PubChem.[1] ¹⁹F NMR is highly sensitive to the chemical environment, and the data provides direct evidence for the difluorinated methylene group.

Experimental Data:

| Nucleus | Chemical Shift (δ, ppm) | Reference |

| ¹⁹F | -109.4 | CFCl₃ (assumed) |

Interpretation:

The ¹⁹F NMR spectrum is expected to show a single signal, as the two fluorine atoms are chemically equivalent. This signal will be a triplet due to coupling with the two adjacent methylene protons (³JFH), with a coupling constant expected to be in the range of 15-20 Hz. The observed chemical shift of -109.4 ppm is within the expected range for a gem-difluoroalkane adjacent to a methylene and a carboxyl group.

Infrared (IR) Spectroscopy

Predicted IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 | Broad, Strong |

| C-H (Methylene) | Stretching | 2900-3000 | Medium |

| C=O (Carboxylic Acid) | Stretching | 1700-1750 | Strong |

| C-F | Stretching | 1000-1200 | Strong |

| C-O | Stretching | 1210-1320 | Medium |

Causality Behind Predictions:

-

O-H Stretch: The hydrogen-bonded O-H stretch of the carboxylic acid dimers will appear as a very broad and strong band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch: The carbonyl stretching vibration will be a prominent, sharp, and strong band around 1700-1750 cm⁻¹. The presence of two carboxylic acid groups may lead to a broadening or splitting of this peak.

-

C-F Stretch: The C-F stretching vibrations are typically strong and will appear in the fingerprint region, between 1000 and 1200 cm⁻¹. The gem-difluoro group will likely give rise to intense absorptions in this region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique.

Predicted Fragmentation Pattern (Negative Ion Mode ESI):

Under negative ion ESI-MS, the deprotonated molecule [M-H]⁻ would be the primary ion observed, with an m/z of approximately 153.00.

Potential Fragmentation Pathways:

Figure 2: Predicted major fragmentation pathways for [M-H]⁻ of this compound.

-

Loss of Water ([M-H-H₂O]⁻): A common fragmentation for carboxylic acids, leading to a fragment at m/z 135.

-

Loss of Carbon Dioxide ([M-H-CO₂]⁻): Decarboxylation is a favorable fragmentation pathway, resulting in a fragment at m/z 109.

-

Loss of Formic Acid ([M-H-HCOOH]⁻): This would lead to a fragment at m/z 107.

The relative abundance of these fragment ions would provide further structural information.

Experimental Protocols

For researchers wishing to acquire experimental data for this compound, the following general protocols are recommended.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄). Add a small amount of an internal standard (e.g., TMS or a suitable fluorinated reference) if quantitative analysis is required.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure a sufficient relaxation delay to allow for the complete relaxation of the acidic protons.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire a proton-coupled ¹⁹F spectrum to observe the H-F coupling. A proton-decoupled spectrum can also be acquired for simplification. Use a suitable fluorine-containing reference standard for accurate chemical shift calibration.

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Acquisition: Infuse the sample solution into an ESI-MS instrument. Acquire spectra in both positive and negative ion modes to identify the molecular ion and characteristic fragment ions.

Conclusion

The spectroscopic characterization of this compound reveals a molecule with distinct and predictable features arising from the influence of the gem-difluoro group. While a complete set of experimental data is not widely available in the public domain, theoretical predictions based on fundamental principles and comparison with analogous compounds provide a robust framework for its identification and structural analysis. The expected triplet in the ¹H NMR spectrum, the large ¹JCF coupling in the ¹³C NMR spectrum, and the characteristic ¹⁹F NMR chemical shift are all key identifiers. This guide serves as a valuable resource for scientists working with this and other fluorinated building blocks, enabling a deeper understanding of their structure and reactivity.

References

2,2-Difluorosuccinic Acid: A Technical Guide for Advanced Research

Abstract

This guide provides an in-depth technical overview of 2,2-Difluorosuccinic acid, a pivotal organofluorine building block in modern medicinal chemistry and materials science. We will explore its core molecular structure, physicochemical properties, validated synthetic protocols, and comprehensive spectroscopic characterization. Furthermore, this document elucidates the mechanistic basis for its utility in drug development, focusing on its role as a bioisostere and metabolic stabilizer. Detailed experimental procedures, data interpretation, and workflow visualizations are included to empower researchers in leveraging this versatile molecule for novel applications.

Introduction: The Strategic Value of Fluorination in Molecular Design

The introduction of fluorine atoms into organic molecules is a powerful strategy in drug discovery, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity. The difluoromethylene (-CF2-) group, in particular, serves as a valuable bioisostere for carbonyl, ether, or other functionalities. This compound (C4H4F2O4) has emerged as a critical starting material and structural motif, offering a unique combination of steric and electronic properties.[1] As a succinic acid analogue, it provides a chemically stable scaffold that can mimic endogenous ligands while resisting metabolic degradation, making it a compound of high interest for researchers in pharmacology and drug development.[2][3] This guide serves as a comprehensive resource for understanding and utilizing this compound in advanced research settings.

Molecular Identity and Physicochemical Properties

A thorough understanding of the fundamental molecular and physical characteristics of this compound is essential for its effective application.

Molecular Formula and Structure

-

IUPAC Name: 2,2-difluorobutanedioic acid[4]

The structure consists of a four-carbon butanedioic acid backbone with two fluorine atoms replacing the hydrogen atoms at the C2 (alpha) position. This gem-difluoro substitution is the key to its unique chemical properties.

2D Structure:

SMILES: OC(=O)CC(F)(F)C(O)=O[5][6][7]

Physicochemical Data

The properties of this compound are summarized in the table below. These data are crucial for designing experimental conditions, such as solvent selection and reaction temperature.

| Property | Value | Source |

| Melting Point | 139-145 °C | [7][8] |

| Boiling Point | 227.5 ± 35.0 °C at 760 mmHg | [8] |

| Density | 1.6 ± 0.1 g/cm³ | [8] |

| Water Solubility | Soluble | [7][8][9] |

| pKa (Predicted) | 0.33 ± 0.28 | [9] |

| Physical Form | Off-white solid/powder | [6][9] |

The high acidity (low pKa) compared to succinic acid is a direct consequence of the strong electron-withdrawing inductive effect of the two fluorine atoms, which stabilizes the carboxylate conjugate bases.

Synthesis and Purification

While various synthetic routes exist, a common laboratory-scale approach involves the fluorination of a suitable precursor. Below is a representative protocol for the preparation of the corresponding anhydride, a key intermediate.

Example Protocol: Synthesis of 2,2-Difluorosuccinic Anhydride

This procedure details the dehydration of this compound to its anhydride, a common step for creating more reactive derivatives for subsequent coupling reactions.

Causality: Trifluoroacetic anhydride is a powerful dehydrating agent. It reacts with the carboxylic acid groups to form a mixed anhydride, which then readily eliminates trifluoroacetic acid to form the more stable cyclic succinic anhydride. Refluxing provides the necessary activation energy for the reaction to proceed efficiently.

Step-by-Step Methodology:

-

Reaction Setup: Combine this compound (0.78 moles) and trifluoroacetic anhydride (540 mL) in a round-bottom flask equipped with a reflux condenser.[10]

-

Heating: Heat the mixture to reflux at a bath temperature of 80°C for 2 hours.[10]

-

Solvent Removal: After cooling, distill off the bulk of the trifluoroacetic acid using a short Vigreux column.[10]

-

High-Vacuum Removal: Remove the final traces of solvent under vacuum (e.g., 12 mmHg at 50°C).[10]

-

Azeotropic Removal: Add carbon tetrachloride and remove it under vacuum. Repeat this step twice to ensure all residual trifluoroacetic acid is eliminated.

-

Crystallization & Isolation: The resulting oily residue should be scratched with petroleum ether to induce solidification.

-

Final Product: Filter the resulting crystals and wash with petroleum ether to yield pure 2,2-difluorosuccinic anhydride.[10]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the conversion of this compound to its anhydride.

Caption: Workflow for the synthesis of 2,2-difluorosuccinic anhydride.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound is paramount. The following spectroscopic signatures are characteristic of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to be simple. The two methylene protons (-CH₂-) adjacent to the -CF₂- group will appear as a triplet due to coupling with the two equivalent fluorine atoms. The acidic protons of the carboxylic acids may appear as a broad singlet, which can be exchanged with D₂O.

-

¹³C NMR: The carbon spectrum will show distinct signals for the two carboxylic acid carbons, the difluorinated quaternary carbon, and the methylene carbon. The signal for the -CF₂- carbon will appear as a triplet due to one-bond C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a single signal (a triplet) due to coupling with the adjacent methylene protons, confirming the presence of the -CF₂-CH₂- moiety.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a very broad O-H stretch from the carboxylic acid groups (typically ~2500-3300 cm⁻¹) and a strong C=O stretch (carbonyl) at approximately 1700-1750 cm⁻¹. C-F stretches will appear in the fingerprint region (~1000-1200 cm⁻¹).

Applications in Drug Discovery and Development

The true value of this compound lies in its strategic application as a bioisosteric building block in drug design.

Mechanism of Action: Enzyme Inhibition

Many metabolic enzymes that process succinate or malate can be targeted by this compound. The gem-difluoro group acts as a potent mimic of a carbonyl or hydrated carbonyl group, but it is electronically distinct and sterically demanding.

Expertise Insight: The C-F bonds are highly polarized and stronger than C-H bonds. This makes the alpha-position of the molecule resistant to enzymatic oxidation, a common metabolic pathway for deactivation. By replacing a methylene group with a difluoromethylene group, drug developers can significantly enhance the metabolic stability and pharmacokinetic profile of a lead compound.

This compound derivatives can act as powerful inhibitors of enzymes like succinate dehydrogenase or other decarboxylases.[2] The strong electron-withdrawing nature of the fluorine atoms can alter the acidity and binding mode of the carboxylate groups, potentially leading to tighter binding in an enzyme's active site compared to the natural substrate.

Role as a Mechanistic Probe and Inhibitor

The diagram below illustrates the conceptual role of a 2,2-difluorosuccinate derivative as an enzyme inhibitor.

Caption: 2,2-Difluorosuccinate analogue as a competitive enzyme inhibitor.

Safety, Handling, and Storage

-

Safety: this compound is a corrosive solid. Causes severe skin burns and eye damage.[8] Always handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7] Keep the container tightly sealed.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for molecular design. Its unique structural and electronic properties, conferred by the gem-difluoro group, provide a reliable method for enhancing metabolic stability and modulating the biological activity of parent molecules. The synthetic accessibility and well-defined spectroscopic profile of this compound make it an invaluable asset for researchers and scientists dedicated to advancing the frontiers of drug development and materials science.

References

- 1. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,2-Difluoro-5-hexyne-1,4-diamine: a potent enzyme-activated inhibitor of ornithine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of O-acetylserine sulfhydrylase by fluoroalanine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C4H4F2O4 | CID 69581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound, 94% | Fisher Scientific [fishersci.ca]

- 8. echemi.com [echemi.com]

- 9. This compound CAS#: 665-31-6 [m.chemicalbook.com]

- 10. prepchem.com [prepchem.com]

Chemical and physical properties of 2,2-Difluorobutanedioic acid

An In-depth Technical Guide to 2,2-Difluorobutanedioic Acid

Abstract

This technical guide provides a comprehensive overview of 2,2-Difluorobutanedioic acid (also known as 2,2-Difluorosuccinic acid), a unique fluorinated organic compound with significant potential in medicinal chemistry and materials science. We will delve into its core chemical and physical properties, spectroscopic profile, synthesis, and reactivity. Furthermore, this guide will explore its applications, particularly as a bioisosteric replacement and a building block in the development of novel therapeutics. Safety and handling protocols are also detailed to ensure its proper use in a research setting.

Introduction

2,2-Difluorobutanedioic acid (CAS No. 665-31-6) is a derivative of butanedioic (succinic) acid where the two hydrogen atoms on the second carbon are replaced by fluorine atoms.[1] This geminal difluorination imparts unique physicochemical properties to the molecule, significantly influencing its acidity, conformational preferences, and metabolic stability compared to its non-fluorinated counterpart.[1] The presence of the electron-withdrawing fluorine atoms enhances the acidity of the carboxylic acid groups and can modulate intermolecular interactions, making it a compound of high interest for researchers in drug discovery and materials science.[1][2] This guide serves as a technical resource for scientists, providing in-depth information to facilitate its application in research and development.

Molecular and Physicochemical Properties

A thorough understanding of the physicochemical properties of 2,2-Difluorobutanedioic acid is fundamental to its application. These properties dictate its behavior in both chemical reactions and biological systems.

Chemical Structure and Nomenclature

-

IUPAC Name: 2,2-difluorobutanedioic acid[3]

-

Synonyms: this compound, α,α-Difluorosuccinic acid[1]

-

CAS Number: 665-31-6[3]

-

Molecular Formula: C₄H₄F₂O₄[3]

-

Molecular Weight: 154.07 g/mol [4]

-

Appearance: Typically an off-white to white crystalline solid or powder.[1][5]

Tabulated Physical Properties

The introduction of two fluorine atoms significantly alters the physical properties of the butanedioic acid scaffold. The following table summarizes key quantitative data.

| Property | Value | Source(s) |

| Molecular Weight | 154.07 g/mol | [4] |

| Melting Point | 144-145 °C | [5][6][7] |

| Boiling Point | 304.3 °C (Normal) | [3] |

| Density | 1.637 - 2.051 g/cm³ | [3][5] |

| Water Solubility | Soluble | [5][6][8] |

| pKa (Predicted) | 0.33 ± 0.28 | [5][6] |

| Flash Point | >110-113 °C | [5][6][8] |

Rationale for Property Changes: The high electronegativity of the fluorine atoms creates strong dipole moments within the molecule, leading to a higher melting point compared to unsubstituted succinic acid (m.p. 185-190 °C). The increased polarity due to the C-F bonds also contributes to its solubility in polar solvents like water.[1]

Acidity and pKa Values

The gem-difluoro group exhibits a powerful electron-withdrawing inductive effect. This effect stabilizes the carboxylate conjugate bases, thereby significantly increasing the acidity of both carboxylic acid protons compared to succinic acid (pKa1 ≈ 4.2, pKa2 ≈ 5.6). The predicted pKa value of 0.33 suggests that 2,2-Difluorobutanedioic acid is a considerably stronger acid.[5][6] This enhanced acidity is a critical feature, influencing its behavior in physiological environments and its potential to interact with biological targets.[1]

Spectroscopic and Analytical Characterization

Confirming the identity and purity of 2,2-Difluorobutanedioic acid requires a suite of spectroscopic techniques. Below is a summary of expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to be relatively simple, showing a singlet or a complex multiplet for the methylene (-CH₂-) protons adjacent to the difluorinated carbon. The chemical shift will be downfield due to the deshielding effect of the neighboring fluorine atoms and the distal carboxylic acid group.

-

¹³C NMR: The spectrum will show distinct signals for the two carboxylic acid carbons, the methylene carbon, and the quaternary difluorinated carbon. The signal for the CF₂ carbon will be split into a triplet due to one-bond coupling with the two fluorine atoms.

-

¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms. This is a key diagnostic signal for confirming the presence and chemical environment of the fluorine atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key expected absorptions include:

-

A broad O-H stretching band for the carboxylic acid groups, typically in the range of 2500-3300 cm⁻¹.[9]

-

A strong C=O stretching absorption for the carbonyls of the carboxylic acids, usually around 1700-1750 cm⁻¹.[9]

-

Strong C-F stretching bands, which are characteristic for fluorinated compounds, typically appearing in the 1000-1400 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For 2,2-Difluorobutanedioic acid, the molecular ion peak (M⁺) would be expected at m/z 154.07. Fragmentation patterns would likely involve the loss of water, carboxyl groups, and HF.

Synthesis and Manufacturing

The synthesis of 2,2-Difluorobutanedioic acid often involves the introduction of the difluoro moiety onto a suitable precursor. While multiple routes may exist, a common strategy involves the fluorination of a β-dicarbonyl compound followed by hydrolysis.

General Synthetic Workflow

A plausible synthetic route could start from a malonic ester derivative, which is then fluorinated and subsequently elaborated. The following diagram illustrates a conceptual workflow.

Caption: Conceptual workflow for the synthesis of 2,2-Difluorobutanedioic acid.

Example Experimental Protocol (Conceptual)

Objective: To synthesize 2,2-Difluorobutanedioic acid from a suitable precursor.

Step 1: Difluorination of a Malonic Ester.

-

Rationale: Electrophilic fluorinating agents like Selectfluor® are effective for introducing fluorine atoms at an acidic α-carbon. The reaction is typically carried out in a polar aprotic solvent to facilitate the reaction.

-

Procedure: A solution of a malonic ester derivative in acetonitrile is treated with an electrophilic fluorinating agent. The reaction is stirred at room temperature until completion, monitored by TLC or GC-MS.

Step 2: Alkylation.

-

Rationale: A base is used to deprotonate the carbon alpha to the ester groups, creating a nucleophile that can react with an alkylating agent like ethyl bromoacetate to extend the carbon chain.

-

Procedure: The difluorinated malonic ester is treated with a base (e.g., sodium hydride) in an anhydrous solvent (e.g., THF). Ethyl bromoacetate is then added, and the reaction is heated to drive the alkylation.

Step 3: Hydrolysis and Purification.

-

Rationale: Strong acid hydrolysis is required to convert the ester groups to carboxylic acids. The final product is often a solid and can be purified by recrystallization.

-

Procedure: The resulting tetra-ester is refluxed with concentrated hydrochloric acid. After cooling, the crude product precipitates and is collected by filtration. Purification is achieved by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes).

Step 4: Characterization.

-

Rationale: It is crucial to confirm the identity and purity of the final product.

-

Procedure: The purified product is analyzed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR spectroscopy, and mass spectrometry. The melting point is also determined and compared to the literature value.

Chemical Reactivity and Stability

-

Reactivity: The primary sites of reactivity are the two carboxylic acid groups. They can undergo typical reactions such as esterification, amidation, and reduction to form the corresponding diol. The presence of the gem-difluoro group at the α-position enhances the electrophilicity of the carbonyl carbons.

-

Stability: 2,2-Difluorobutanedioic acid is a stable compound under standard laboratory conditions. It should be stored in a cool, dry place away from strong oxidizing agents, strong acids, and strong bases.[8] The C-F bonds are exceptionally strong and generally unreactive under normal conditions.

Applications in Research and Drug Development

The unique properties of 2,2-Difluorobutanedioic acid make it a valuable tool in medicinal chemistry and drug design.

Bioisosteric Replacement

The difluoromethylene (-CF₂-) group is a well-known bioisostere for a methylene group, an ether oxygen, or a ketone. In the context of 2,2-Difluorobutanedioic acid, it can serve as a non-metabolizable mimic of malonic or succinic acid in biological systems.

Caption: Bioisosteric role of 2,2-Difluorobutanedioic acid as an enzyme inhibitor.

-

Enzyme Inhibition: Many metabolic enzymes recognize succinic acid. By replacing it with its difluoro analog, researchers can design potent enzyme inhibitors. The difluoro group can block metabolic oxidation at that position, leading to prolonged biological activity.

-

Modulation of Physicochemical Properties: Incorporating the CF₂ group can alter a drug candidate's lipophilicity, pKa, and conformational preferences, which can be used to fine-tune its pharmacokinetic and pharmacodynamic profile.[2] Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability.[1]

Synthetic Building Block

2,2-Difluorobutanedioic acid is a versatile building block for synthesizing more complex fluorinated molecules.[5][6][8] Its two carboxylic acid groups can be selectively modified to introduce other functionalities, making it a valuable starting material for creating libraries of novel compounds for drug screening.

Safety, Handling, and Storage

As with all chemicals, proper safety protocols must be followed when working with 2,2-Difluorobutanedioic acid.

-

Hazard Identification: It is classified as corrosive and can cause severe skin burns and eye damage.[4][6] It is also harmful if swallowed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or under a chemical fume hood.

-

Handling: Avoid creating dust. Do not breathe dust, fumes, or vapors. Wash hands thoroughly after handling.[10]

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Immediately call an ophthalmologist.[10]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.

-

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[5][6] Keep away from incompatible materials such as strong oxidizing agents.[8]

Conclusion

2,2-Difluorobutanedioic acid is a fluorinated compound with a unique profile of chemical and physical properties. Its enhanced acidity, metabolic stability, and potential for specific molecular interactions make it a valuable asset in the field of drug development and materials science. As a bioisosteric mimic of succinic acid and a versatile synthetic building block, it offers researchers numerous opportunities to design and create novel molecules with improved therapeutic properties. Adherence to strict safety protocols is essential when handling this corrosive compound. This guide provides the foundational knowledge for scientists to confidently and effectively utilize 2,2-Difluorobutanedioic acid in their research endeavors.

References

- 1. CAS 665-31-6: 2,2-Difluorobutanedioic acid | CymitQuimica [cymitquimica.com]

- 2. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem-casts.com [chem-casts.com]

- 4. This compound | C4H4F2O4 | CID 69581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 665-31-6 [m.chemicalbook.com]

- 6. This compound | 665-31-6 [m.chemicalbook.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. This compound, 94% | Fisher Scientific [fishersci.ca]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. fishersci.com [fishersci.com]

Core Topic: Solubility and Stability of 2,2-Difluorosuccinic Acid

An In-Depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the critical physicochemical properties of 2,2-Difluorosuccinic acid (CAS 665-31-6), focusing on its solubility and chemical stability. As a fluorinated building block, its behavior in various solvent systems and under environmental stress is paramount for its effective application in medicinal chemistry, materials science, and drug development. This document moves beyond mere data reporting to elucidate the underlying principles and provide robust, field-proven methodologies for empirical determination.

Introduction: The Significance of this compound

This compound is a four-carbon dicarboxylic acid distinguished by geminal fluorine atoms at the C2 position. This structural motif imparts unique electronic properties, significantly lowering the pKa of the adjacent carboxylic acid group and influencing the molecule's conformation and binding interactions. It serves as a valuable precursor in the synthesis of more complex molecules, including fluorinated analogues of bioactive compounds and polymers[1][2]. Understanding its fundamental properties is not an academic exercise but a prerequisite for predictable and successful research and development outcomes.

Key Physicochemical Properties:

-

Molecular Formula: C₄H₄F₂O₄[3]

Part 1: Solubility Profile and Determination

The solubility of an active pharmaceutical ingredient (API) or key intermediate dictates its absorption, distribution, and formulation possibilities. The presence of two carboxylic acid groups and two polar C-F bonds suggests a high affinity for polar solvents.

Theoretical Considerations and Known Data

The molecular structure of this compound, with its capacity for hydrogen bonding via the carboxyl groups and dipole-dipole interactions from the C-F bonds, predicts significant solubility in polar protic solvents. Indeed, multiple chemical suppliers classify the compound as "Soluble in water"[1][2][3][4]. However, for drug development, a qualitative statement is insufficient. Quantitative data is essential for tasks such as preparing stock solutions, designing crystallization processes, and developing formulations.

Quantitative Solubility Assessment

To empower researchers in the absence of extensive published data, we present a standardized protocol for determining thermodynamic solubility. The causality behind this choice is clear: thermodynamic solubility represents the true equilibrium saturation point of the compound in a solvent, providing a stable and reproducible baseline for all development activities. This contrasts with kinetic solubility, which can often overestimate the true value due to the formation of supersaturated or amorphous states.

This table is intended as a template for researchers to populate with their empirically determined data.

| Solvent System | Temperature (°C) | Method | Solubility (mg/mL) | pH (if aqueous) | Observations |

| Deionized Water | 25 | Shake-Flask | |||

| Phosphate-Buffered Saline (PBS) | 25 | Shake-Flask | 7.4 | ||

| 0.1 N HCl | 25 | Shake-Flask | ~1.0 | ||

| Methanol | 25 | Shake-Flask | N/A | ||

| Ethanol | 25 | Shake-Flask | N/A | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | N/A | ||

| Acetone | 25 | Shake-Flask | N/A | ||

| Acetonitrile | 25 | Shake-Flask | N/A |

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

This protocol is a self-validating system; by ensuring equilibrium is reached and accurately quantifying the dissolved solute, it provides a trustworthy solubility value.

-

Preparation: Add an excess amount of this compound (e.g., 20-30 mg, accurately weighed) to a known volume of the desired solvent (e.g., 1 mL) in a glass vial. The excess solid is critical to ensure that the solution reaches saturation.

-

Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate for a period sufficient to reach equilibrium. A 24-48 hour period is typically adequate for most small molecules. This extended time minimizes the risk of measuring transient kinetic solubility.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 1-2 hours to allow undissolved solids to settle. For more robust separation, centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes. This step is crucial to avoid aspirating solid particles, which would artificially inflate the measured concentration.

-

Sampling: Carefully withdraw a small aliquot of the clear supernatant.

-

Dilution: Immediately dilute the aliquot with a known volume of a suitable solvent (mobile phase is often ideal) to bring the concentration within the linear range of the analytical method. This prevents the compound from precipitating out of the saturated solution upon cooling or solvent evaporation.

-

Quantification: Analyze the diluted sample using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Mass Spectrometry (LC-MS/MS)[8]. Quantify the concentration against a standard calibration curve prepared with known concentrations of this compound.

-

Calculation: Calculate the original solubility in mg/mL, accounting for the dilution factor.

Visualization: Solubility Determination Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: Chemical Stability and Degradation Profile

Stability testing is a cornerstone of drug development, providing essential data for determining storage conditions, retest periods, and shelf life. The International Council for Harmonisation (ICH) provides clear guidelines for this process[9]. For this compound, its stability must be understood under conditions of hydrolysis, oxidation, photolysis, and thermal stress.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the chemical degradation of a substance to identify likely degradation products and establish degradation pathways[10]. This process is also fundamental to developing and validating a stability-indicating analytical method—a method proven to separate and quantify the intact compound from its potential degradation products.

Plausible Degradation Pathways:

-

Hydrolysis: While the core structure is generally stable, ester derivatives (prodrugs) would be susceptible to hydrolysis. The compound's stability across a range of pH values is critical to assess, as acid or base catalysis can promote unexpected reactions[11][12].

-

Oxidation: Although the molecule lacks obvious sites for oxidation, stress testing with oxidative agents like hydrogen peroxide is a standard part of forced degradation to uncover any latent liabilities[13].

-

Thermal Degradation: At elevated temperatures, dicarboxylic acids can undergo decarboxylation. Thermogravimetric Analysis (TGA) is an excellent tool for determining the onset temperature of thermal decomposition[14][15].

-

Photodegradation: Exposure to UV and visible light can induce degradation in susceptible molecules. ICH Q1B guidelines detail the required exposure levels for photostability testing[16][17].

This table serves as a template for summarizing the results of a forced degradation study.

| Stress Condition | Parameters | Time (hours) | % Assay of Parent | % Degradation | No. of Degradants | Observations (e.g., Rt of major degradant) |

| Acid Hydrolysis | 0.1 N HCl | 24, 72 | ||||

| Base Hydrolysis | 0.1 N NaOH | 2, 8, 24 | ||||

| Oxidative | 3% H₂O₂ | 24 | ||||

| Thermal (Solid) | 80 °C | 72 | ||||

| Thermal (Solution) | 60 °C in Water | 72 | ||||

| Photolytic (Solid) | ICH Q1B Exposure | N/A | ||||

| Photolytic (Solution) | ICH Q1B Exposure | N/A | ||||

| Control | Room Temp, Protected | 72 |

Experimental Protocol: Forced Degradation Study

This protocol is designed as a self-validating system. The control samples ensure that degradation is due to the applied stress, and the peak purity analysis of the parent compound in stressed samples validates the specificity of the analytical method.

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions Setup:

-

Acid/Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 N HCl or 0.2 N NaOH to achieve a final acid/base concentration of 0.1 N. Store at a controlled temperature (e.g., 60 °C).

-

Oxidation: Mix the stock solution with 3% hydrogen peroxide and store at room temperature.

-

Thermal (Solution): Store the stock solution (in water or another appropriate solvent) at 60-80 °C.

-

Photostability: Expose both solid powder and a solution of the compound to light conditions as specified in ICH Q1B (≥ 1.2 million lux hours visible and ≥ 200 watt hours/m² near UV)[18][19]. A parallel sample wrapped in aluminum foil serves as a "dark control."

-

Control: Keep an aliquot of the stock solution and a sample of the solid protected from light at room temperature.

-

-

Time-Point Sampling: Withdraw aliquots from each stress condition at predetermined time points (e.g., 2, 8, 24, 72 hours). For base hydrolysis, which is often rapid, shorter time points may be necessary.

-

Neutralization & Quenching: For acid and base samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, before analysis to prevent further degradation on the analytical column.

-

Analysis: Analyze all samples, including controls, using a suitable stability-indicating method (e.g., HPLC-UV). The method should employ a gradient elution to ensure separation of potential degradants with different polarities. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the emergence of new chromophores.

-

Data Evaluation:

-

Calculate the percentage of remaining parent compound.

-

Calculate the total percentage of degradation (mass balance).

-

Note the number of degradation products and their relative peak areas.

-

Assess the peak purity of the parent compound in all stressed conditions to validate the analytical method's specificity.

-

Visualization: Stability Assessment Logic Flow

Caption: Logical Flow of a Comprehensive Stability Assessment Program.

References

- 1. This compound, 94% | Fisher Scientific [fishersci.ca]

- 2. This compound, 94% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. echemi.com [echemi.com]

- 4. This compound CAS#: 665-31-6 [m.chemicalbook.com]

- 5. This compound | C4H4F2O4 | CID 69581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 665-31-6 [m.chemicalbook.com]

- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. www3.paho.org [www3.paho.org]

- 10. ema.europa.eu [ema.europa.eu]

- 11. ars.usda.gov [ars.usda.gov]

- 12. researchgate.net [researchgate.net]

- 13. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 15. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. database.ich.org [database.ich.org]

- 17. ema.europa.eu [ema.europa.eu]

- 18. Photostability | SGS USA [sgs.com]

- 19. rdlaboratories.com [rdlaboratories.com]

The Rising Star of Fluorinated Scaffolds: A Technical Guide to 2,2-Difluorosuccinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Gem-Difluorination

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules has become an indispensable tool for optimizing pharmacological profiles. The unique electronic properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's acidity, basicity, lipophilicity, metabolic stability, and binding affinity. Among the various fluorinated motifs, the gem-difluoromethylene group (-CF2-) holds a place of particular importance. 2,2-Difluorosuccinic acid, an otherwise simple dicarboxylic acid, is a powerful building block that leverages the properties of this group, offering a gateway to novel therapeutics and advanced materials.

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound. It is designed to serve as a resource for researchers seeking to harness the potential of this versatile fluorinated scaffold, moving beyond a simple recitation of facts to explain the causality behind experimental choices and the strategic thinking that drives its application in drug discovery.

I. Synthesis and Derivatization: Accessing the Core Scaffold

The practical utility of any building block is fundamentally dependent on its accessibility. While various methods for the synthesis of fluorinated compounds exist, a common and reliable route to this compound proceeds through the hydrolysis of its corresponding diethyl ester.

Core Synthesis: Hydrolysis of Diethyl 2,2-Difluorosuccinate

The synthesis of the parent dicarboxylic acid is most commonly achieved via the acidic or basic hydrolysis of diethyl 2,2-difluorosuccinate, a commercially available or readily synthesized precursor. Acid-catalyzed hydrolysis is often preferred to avoid potential side reactions associated with strong bases.

An In-depth Technical Guide to 2,2-Difluorosuccinic Acid: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorine in Succinic Acid Analogs

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique properties of the fluorine atom—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity. In the context of dicarboxylic acids, fluorination can lead to significant alterations in acidity and conformational preferences. This guide focuses on 2,2-difluorosuccinic acid, a geminal difluorinated analog of the Krebs cycle intermediate, succinic acid. Its unique structural features make it a valuable tool for biochemical studies and a potential building block for novel pharmaceuticals and materials. This document will provide a comprehensive overview of its discovery, synthesis, key properties, and applications, with a particular focus on its role as an inhibitor of succinate dehydrogenase.

The Genesis of this compound: A Historical Perspective

The exploration of fluorinated organic compounds gained significant momentum in the mid-20th century. The initial synthesis of this compound was reported by Maynard S. Raasch and John E. Castle. Their work, detailed in Organic Syntheses, laid the groundwork for accessing this and other related fluorinated compounds[1]. The synthesis involved a multi-step process starting from 1,1,2-trichloro-2,3,3-trifluorocyclobutane, which was then converted to 1-chloro-2,3,3-trifluorocyclobutene. Subsequent oxidation yielded this compound[1]. This early work was part of a broader investigation into the synthesis and properties of fluorinated cyclobutanes and their derivatives.

Synthesis Methodologies: Crafting a Fluorinated Scaffold

The primary and historically significant route to this compound involves the oxidative cleavage of a fluorinated cyclic olefin. A detailed, self-validating protocol based on this approach is provided below.

Experimental Protocol: Synthesis of this compound

Step 1: Oxidation of 1-chloro-2,3,3-trifluorocyclobutene

This step involves the oxidative cleavage of the double bond in 1-chloro-2,3,3-trifluorocyclobutene to form the dicarboxylic acid.

-

Reagents: 1-chloro-2,3,3-trifluorocyclobutene, potassium permanganate, water, acetone, sodium metabisulfite, sulfuric acid, ether.

-

Procedure:

-

A solution of potassium permanganate in acetone and water is prepared in a reaction flask equipped with a stirrer, thermometer, and dropping funnel.

-

The flask is cooled in an ice-salt bath, and 1-chloro-2,3,3-trifluorocyclobutene is added dropwise while maintaining the temperature below 10°C.

-

After the addition is complete, the mixture is stirred for an additional hour at low temperature and then allowed to warm to room temperature and stirred overnight.

-

The reaction mixture is then cooled, and a solution of sodium metabisulfite is added to reduce the excess permanganate and manganese dioxide.

-

The mixture is acidified with sulfuric acid.

-

The aqueous solution is extracted with ether.

-

The ether extracts are combined, dried over anhydrous magnesium sulfate, filtered, and the ether is removed by distillation.

-

The crude this compound is then purified by recrystallization.

-

This method, while effective, involves the use of strong oxidizing agents and requires careful temperature control. Modern variations may employ alternative oxidation systems to improve yield and safety.

Physicochemical and Spectroscopic Profile

This compound is a white crystalline solid. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 665-31-6 | [2] |

| Molecular Formula | C4H4F2O4 | [2] |

| Molecular Weight | 154.07 g/mol | [2] |

| Melting Point | 144-145 °C | |

| Water Solubility | Soluble | [3] |

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent methylene protons (CH₂) adjacent to the difluorinated carbon. The chemical shift will be influenced by the neighboring electron-withdrawing fluorine atoms and the carboxylic acid group.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxyl carbons, the difluorinated quaternary carbon (CF₂), and the methylene carbon (CH₂). The signal for the CF₂ carbon will appear as a triplet due to coupling with the two fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is a key diagnostic tool and will show a singlet for the two equivalent fluorine atoms. The chemical shift is characteristic of geminal difluoro compounds adjacent to a carbonyl group[4][5][6][7].

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretching of the carboxylic acid groups (broad band), C=O stretching of the carbonyl groups, and strong C-F stretching vibrations.

-

Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak and characteristic fragmentation patterns, including the loss of water and carbon dioxide from the carboxylic acid moieties.

Core Application: Inhibition of Succinate Dehydrogenase

A primary area of interest for this compound is its role as an inhibitor of succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain[8][9]. SDH is a crucial enzyme that participates in both the Krebs cycle and oxidative phosphorylation, catalyzing the oxidation of succinate to fumarate[8].

Mechanism of Inhibition

This compound acts as a competitive inhibitor of succinate dehydrogenase[9]. Its molecular structure closely mimics that of the natural substrate, succinate. This structural similarity allows it to bind to the active site of the SDH enzyme. However, the presence of the two fluorine atoms on the α-carbon prevents the enzymatic dehydrogenation reaction from proceeding. By occupying the active site, this compound blocks the binding of succinate, thereby inhibiting the enzyme's catalytic activity.

The electronegativity of the fluorine atoms may also play a role in its binding affinity to the active site, potentially leading to a stronger interaction compared to the natural substrate under certain conditions.

Caption: Competitive inhibition of Succinate Dehydrogenase.

Broader Applications and Future Directions

Beyond its role as a biochemical probe, this compound serves as a versatile building block in organic synthesis. Its applications include:

-

Synthesis of Fluorinated Analogs: It is a precursor for the synthesis of other fluorinated molecules, such as fluorofumaric acid[10].

-

Enolate Alkylation: The methylene protons are activated by the adjacent difluorinated carbon and carboxylic acid group, making it a substrate for enolate alkylation reactions.

-

Polymer Chemistry: The difluoromethylene group can impart unique properties to polymers, such as increased thermal stability and altered polarity.

Future research may focus on the development of new synthetic routes to this compound that are more efficient and environmentally friendly. Furthermore, its potential as a scaffold for the design of new therapeutic agents, particularly those targeting metabolic pathways, warrants further investigation. The unique conformational constraints imposed by the gem-difluoro group could be exploited to design highly selective enzyme inhibitors.

Conclusion

This compound, since its initial synthesis, has proven to be a molecule of significant interest to the scientific community. Its ability to act as a competitive inhibitor of succinate dehydrogenase provides a powerful tool for studying cellular metabolism. As a synthetic building block, it opens avenues for the creation of novel fluorinated compounds with tailored properties. This guide has provided a comprehensive overview of its history, synthesis, and applications, underscoring its continued relevance in chemical and biomedical research.

References

- 1. 2,2‐Difluorosuccinic Acid | Semantic Scholar [semanticscholar.org]

- 2. This compound | C4H4F2O4 | CID 69581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 19F [nmr.chem.ucsb.edu]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. colorado.edu [colorado.edu]

- 8. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]

- 9. Inhibition of succinic acid dehydronase | PPTX [slideshare.net]

- 10. This compound, 94% | Fisher Scientific [fishersci.ca]

A Comprehensive Technical Guide to 2,2-Difluorosuccinic Acid: Properties, Synthesis, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 2,2-difluorosuccinic acid, a fluorinated building block with significant potential in medicinal chemistry and materials science. We will delve into its chemical identity, including its various synonyms and registry numbers, explore its physicochemical properties, and discuss its synthesis. The primary focus will be on its applications, particularly its role as a versatile precursor for novel therapeutic agents and functional materials.

Chemical Identity and Nomenclature

This compound is a dicarboxylic acid where two fluorine atoms are substituted at the α-position. This gem-difluoro substitution imparts unique chemical and biological properties compared to its non-fluorinated analog, succinic acid.

Synonyms and Alternative Names:

-

2,2-difluorobutanedioic acid (IUPAC name)[1]

-

α,α-Difluorosuccinic acid[2]

-

Butanedioic acid, 2,2-difluoro-[1]

-

Succinic acid, 2,2-difluoro-[1]

-

2,2-Difluorosuccinate[2]

Registry Numbers and Identifiers:

Physicochemical Properties

The introduction of two fluorine atoms significantly influences the electronic properties of the molecule, leading to distinct physical and chemical characteristics.

| Property | Value | Source |

| Molecular Formula | C4H4F2O4 | [1][3] |

| Molecular Weight | 154.07 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 144-145 °C | [2][6] |

| Boiling Point | 227.5 °C at 760 mmHg (Predicted) | [2] |

| Solubility | Soluble in water | [2][7] |

| pKa | Data not readily available, but expected to be lower (more acidic) than succinic acid due to the electron-withdrawing nature of fluorine. |

Synthesis and Chemical Reactivity

One key reaction of this compound is its conversion to 2,2-difluorosuccinic anhydride , a valuable intermediate for further chemical transformations.

Experimental Protocol: Synthesis of 2,2-Difluorosuccinic Anhydride[8]

This protocol describes the dehydration of this compound to its corresponding anhydride.

Materials:

-

This compound

-

Trifluoroacetic anhydride

-

Carbon tetrachloride

-

Petroleum ether

Procedure:

-

Combine this compound (0.78 moles) and trifluoroacetic anhydride (540 mL) in a round-bottom flask.

-

Reflux the mixture at a bath temperature of 80 °C for 2 hours.

-

Distill off the majority of the trifluoroacetic acid using a short Vigreux column.

-

Remove the final traces of trifluoroacetic acid under vacuum (12 mm Hg, 50 °C).

-

Strip the residue twice with carbon tetrachloride to ensure complete removal of trifluoroacetic acid.

-

The resulting oily residue should solidify upon scratching with petroleum ether.

-

Filter the solid and wash with petroleum ether to yield 2,2-difluorosuccinic anhydride.

Yield: Approximately 92%.

Logical Workflow for the Synthesis of 2,2-Difluorosuccinic Anhydride

References

- 1. This compound | C4H4F2O4 | CID 69581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. CAS # 665-31-6, this compound - chemBlink [chemblink.com]

- 5. 665-31-6・this compound・359-20061[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. This compound, 94% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Methodological & Application

Application Notes and Protocols: Enolate Alkylation of 2,2-Difluorosuccinic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of α,α-Difluoro-γ-Lactones and Related Structures

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing metabolic stability, lipophilicity, and binding affinity. The gem-difluoromethylene group (CF₂) is of particular interest as a bioisostere for a carbonyl group or an ether oxygen atom, offering a powerful tool for modulating the properties of bioactive compounds.[1] Derivatives of 2,2-difluorosuccinic acid are versatile precursors for synthesizing complex fluorinated molecules, including α,α-difluoro-γ-lactones, which are key structural motifs in various pharmacologically active agents.

This guide provides a comprehensive protocol for the enolate-mediated alkylation of this compound esters. We will delve into the mechanistic underpinnings of this transformation, offer a detailed, field-tested experimental procedure, and discuss the critical parameters that ensure high-yield and selective synthesis of α-alkylated-α,α-difluorosuccinate derivatives.

Mechanistic Insights: The Chemistry of α,α-Difluoroenolate Alkylation

The core of this protocol lies in the generation of a nucleophilic enolate from a diester of this compound, followed by its reaction with an electrophilic alkyl halide. This process can be broken down into two principal stages:

-

Enolate Formation: The α-protons of esters are weakly acidic. To achieve complete and irreversible deprotonation, a strong, non-nucleophilic base is required.[2][3][4] Lithium diisopropylamide (LDA) is the base of choice for this purpose due to its high basicity (pKa of its conjugate acid is ~36) and steric bulk, which minimizes side reactions such as nucleophilic attack on the ester carbonyl.[5][6] The reaction is performed at low temperatures (typically -78 °C) in an aprotic solvent like tetrahydrofuran (THF) to ensure the stability of the enolate and prevent unwanted side reactions.[7][8] The gem-difluoro substitution enhances the acidity of the adjacent α-proton through inductive electron withdrawal, facilitating its removal by LDA.

-

SN2 Alkylation: The generated lithium enolate is a potent nucleophile. The subsequent introduction of a primary alkyl halide initiates a classic SN2 reaction.[2][3][9] The enolate attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming a new carbon-carbon bond at the α-position. The efficiency of this step is highly dependent on the nature of the alkyl halide; primary and benzylic halides are ideal, while secondary and tertiary halides are prone to competing E2 elimination reactions.[9]

References

- 1. Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. youtube.com [youtube.com]

- 6. LDA can be used to form enolates on esters and nitriles. Predict ... | Study Prep in Pearson+ [pearson.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Application Note: A Validated Protocol for the Synthesis of Fluorofumaric Acid via Dehydrofluorination of 2,2-Difluorosuccinic Acid

Abstract

This application note provides a detailed, robust, and validated experimental procedure for the synthesis of fluorofumaric acid from 2,2-difluorosuccinic acid. The core of this transformation is a base-mediated dehydrofluorination, a specific type of elimination reaction. This guide is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering not just a step-by-step protocol but also a deep dive into the mechanistic rationale behind the procedural choices. We cover reaction setup, execution, purification, and comprehensive characterization of the final product, ensuring reproducibility and high purity.

Introduction & Scientific Principles